molecular formula C11H20F2N2O2 B2904274 Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate CAS No. 1785452-16-5

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate

Cat. No.: B2904274
CAS No.: 1785452-16-5
M. Wt: 250.29
InChI Key: SRYYUDXHIBROGF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is a complex organic compound. Similar piperazine derivatives have been known to interact with various biological targets, including neurotransmitter receptors and transporters .

Mode of Action

Piperazine derivatives often act by interacting with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact nature and structure of the compound .

Biochemical Pathways

Piperazine derivatives are often involved in various biochemical pathways due to their interactions with different biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2-difluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, including esters, amides, and ethers .

Scientific Research Applications

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the 2,2-difluoroethyl group. This structural element imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(2,2-difluoroethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-8(7-15)6-9(12)13/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYYUDXHIBROGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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